Cas no 1876802-18-4 (2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide)

2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 化学的及び物理的性質
名前と識別子
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- 2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide
- EN300-1140189
- 1876802-18-4
-
- インチ: 1S/C10H19N5O/c1-9(2,3)8-13-6-15(14-8)5-10(4,12)7(11)16/h6H,5,12H2,1-4H3,(H2,11,16)
- InChIKey: CPSIUOUXOKBNNM-UHFFFAOYSA-N
- SMILES: O=C(C(C)(CN1C=NC(C(C)(C)C)=N1)N)N
計算された属性
- 精确分子量: 225.15896025g/mol
- 同位素质量: 225.15896025g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 275
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 99.8Ų
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1140189-2.5g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 2.5g |
$2631.0 | 2023-10-26 | |
Enamine | EN300-1140189-10.0g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 10g |
$6635.0 | 2023-05-24 | ||
Enamine | EN300-1140189-5g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 5g |
$3894.0 | 2023-10-26 | |
Enamine | EN300-1140189-0.5g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 0.5g |
$1289.0 | 2023-10-26 | |
Enamine | EN300-1140189-0.1g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 0.1g |
$1183.0 | 2023-10-26 | |
Enamine | EN300-1140189-0.05g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 0.05g |
$1129.0 | 2023-10-26 | |
Enamine | EN300-1140189-5.0g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 5g |
$4475.0 | 2023-05-24 | ||
Enamine | EN300-1140189-1g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 1g |
$1343.0 | 2023-10-26 | |
Enamine | EN300-1140189-10g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 10g |
$5774.0 | 2023-10-26 | |
Enamine | EN300-1140189-0.25g |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide |
1876802-18-4 | 95% | 0.25g |
$1235.0 | 2023-10-26 |
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide 関連文献
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamideに関する追加情報
2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide: A Comprehensive Overview
The compound with CAS No. 1876802-18-4, commonly referred to as 2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structure and potential applications in drug development and materials science. In this article, we will delve into its structural characteristics, synthesis methods, biological activities, and the latest research findings that highlight its significance in contemporary scientific studies.
Structure and Properties: The molecule features a triazole ring, a five-membered heterocyclic structure containing two nitrogen atoms and one sulfur atom. The triazole ring is further substituted with a tert-butyl group at the 3-position, which imparts steric bulk and enhances stability. The propanamide moiety attached to the triazole ring introduces additional functional groups that can participate in hydrogen bonding and other non-covalent interactions. These structural features make the compound highly versatile and amenable to various chemical modifications.
Synthesis: The synthesis of 2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yl)-2-methylpropanamide typically involves a multi-step process that combines nucleophilic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have employed transition metal catalysts to facilitate the formation of the triazole ring under mild conditions. These improvements not only enhance yield but also reduce the environmental footprint of the synthesis process.
Biological Activity: One of the most compelling aspects of this compound is its biological activity. Studies have demonstrated that 2-amino-3-(3-tert-butyl-1H-1,2,4-triazol-1-yli) exhibits potent inhibitory effects on certain enzymes associated with neurodegenerative diseases. For example, it has been shown to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This activity suggests potential applications in the development of therapeutic agents for cognitive disorders.
Applications in Drug Discovery: The compound's ability to modulate enzyme activity has positioned it as a valuable tool in drug discovery efforts. Researchers are exploring its potential as a lead compound for designing drugs targeting various pathological conditions. Moreover, its structural flexibility allows for further modification to optimize pharmacokinetic properties such as bioavailability and half-life.
Recent Research Findings: Recent studies have shed new light on the mechanisms underlying the biological activity of 2-amino-3-(3-tet-butyl...). Using advanced computational techniques like molecular docking and dynamics simulations, scientists have identified key interactions that contribute to its enzyme-inhibiting properties. These insights are paving the way for rational drug design strategies aimed at enhancing efficacy while minimizing off-target effects.
Toxicological Studies: Understanding the safety profile of any potential drug candidate is crucial. Toxicological studies conducted on CAS No. 1876802... have revealed that it exhibits low toxicity at therapeutic concentrations. However, further long-term studies are required to fully assess its safety profile for chronic use.
Future Directions: The future of 2-amino... lies in its continued exploration as a lead compound for drug development. Researchers are also investigating its potential applications in other areas such as agrochemicals and materials science due to its unique chemical properties.
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